![molecular formula C19H24ClN3O3 B2968950 3-(4-Chlorobenzyl)-8-(3-methylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021126-80-6](/img/structure/B2968950.png)
3-(4-Chlorobenzyl)-8-(3-methylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves intriguing chemistry. Researchers have reported a one-step synthesis method. Unactivated yne-en-ynes react with various substituted aryl halides in the presence of Pd(OAc)₂–PPh₃ catalyst to afford diazaspiro[4.5]decane with exocyclic double bonds. This domino reaction results in the formation of three carbon–carbon bonds , demonstrating highly regioselective C–C coupling and spiro scaffold steps .
Applications De Recherche Scientifique
Antimicrobial and Detoxification Applications
N-Halamine-coated cotton for antimicrobial and detoxification applications
A study by Ren et al. (2009) explored the synthesis of N-halamine precursors, including a derivative structurally related to 3-(4-Chlorobenzyl)-8-(3-methylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, for use in antimicrobial coatings on cotton fabrics. These coatings showed significant biocidal activity against bacteria such as Staphylococcus aureus and Escherichia coli O157:H7 and were effective in detoxifying chemical simulants of mustard gas. This application highlights the potential use of similar compounds in creating antimicrobial surfaces and materials for chemical defense (Ren et al., 2009).
Crystal Packing and Conformational Analysis
Unravelling conformational and crystal packing preferences
Lazić et al. (2022) investigated the crystal packing and conformational preferences of cyclohexane-5-spirohydantoin derivatives incorporating halogenated benzoyl groups. This study offers insights into how structural modifications, such as halogenation, impact the physical and chemical properties of these compounds, which could inform the design and development of new materials with tailored properties (Lazić et al., 2022).
Anticonvulsant Activity
Anticonvulsant activity of N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives
Research by Obniska et al. (2006) on derivatives structurally related to the compound of interest demonstrated anticonvulsant properties. This suggests potential applications in developing new therapeutic agents for the treatment of epilepsy or other seizure disorders (Obniska et al., 2006).
Serotonin Receptor Activity
Serotonin 5-HT1A/5-HT2A receptor activity
Another study by Obniska et al. (2006) focused on the synthesis of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives and their affinities for serotonin 5-HT1A and 5-HT2A receptors. The research highlighted the potential of these compounds in modulating serotonin receptors, which could have implications for the treatment of psychiatric and neurological disorders (Obniska et al., 2006).
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methyl]-8-(3-methylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O3/c1-13(2)11-16(24)22-9-7-19(8-10-22)17(25)23(18(26)21-19)12-14-3-5-15(20)6-4-14/h3-6,13H,7-12H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKSQDMEYJPZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzyl)-8-(3-methylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-3-(2-chlorophenyl)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2968867.png)
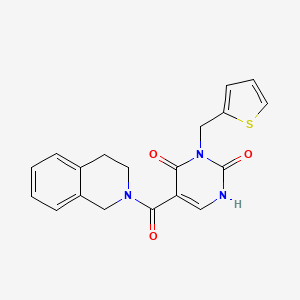
![2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid](/img/structure/B2968871.png)
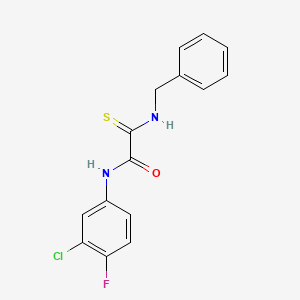
![3-tert-butyl-1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]urea](/img/structure/B2968874.png)

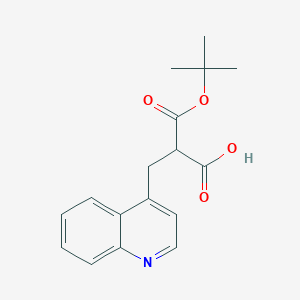
![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2968881.png)
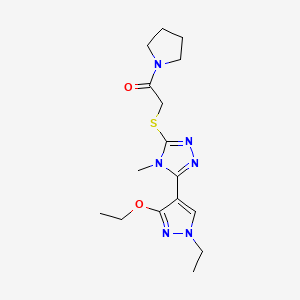
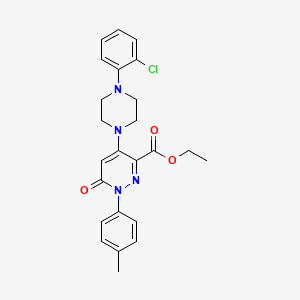
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2968887.png)
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2968888.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)pivalamide](/img/structure/B2968889.png)
